molecular formula C22H30N2O3S B2840816 N-((1-benzylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 952989-48-9

N-((1-benzylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No.: B2840816
CAS No.: 952989-48-9
M. Wt: 402.55
InChI Key: PPAQWWUIDZKJRC-UHFFFAOYSA-N
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Description

N-((1-benzylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide is a complex organic compound that features a piperidine ring, a benzyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as piperidine, benzyl chloride, and 4-methoxyphenyl ethanesulfonyl chloride.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to a sulfinamide or sulfide.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Sulfinamide or sulfide derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, N-((1-benzylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide can be used to study receptor-ligand interactions, particularly in the context of neurotransmitter systems.

Medicine

Medically, this compound has potential applications as a therapeutic agent. It may be investigated for its efficacy in treating neurological disorders due to its structural similarity to known pharmacologically active compounds.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-((1-benzylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide likely involves interaction with specific molecular targets such as receptors or enzymes. The piperidine ring and benzyl group may facilitate binding to neurotransmitter receptors, while the sulfonamide group could interact with enzyme active sites, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-((1-benzylpiperidin-4-yl)methyl)-2-(4-hydroxyphenyl)ethanesulfonamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-((1-benzylpiperidin-4-yl)methyl)-2-(4-chlorophenyl)ethanesulfonamide: Contains a chlorine atom instead of a methoxy group.

    N-((1-benzylpiperidin-4-yl)methyl)-2-(4-nitrophenyl)ethanesulfonamide: Features a nitro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in N-((1-benzylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide may confer unique electronic properties, affecting its reactivity and interaction with biological targets. This makes it distinct from its analogs and potentially more suitable for specific applications.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3S/c1-27-22-9-7-19(8-10-22)13-16-28(25,26)23-17-20-11-14-24(15-12-20)18-21-5-3-2-4-6-21/h2-10,20,23H,11-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAQWWUIDZKJRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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